N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide
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Overview
Description
N~1~-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the starting material undergoes a series of reactions involving cyanoacetate and elemental sulfur in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE include:
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxobutanamide
- Ethyl 2-[(3-oxo-butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of N1-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)HEPTANAMIDE lies in its specific structural features, such as the combination of a benzothiophene ring with a cyano group and a heptanamide chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H26N2OS |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide |
InChI |
InChI=1S/C18H26N2OS/c1-3-5-6-7-8-17(21)20-18-15(12-19)14-10-9-13(4-2)11-16(14)22-18/h13H,3-11H2,1-2H3,(H,20,21) |
InChI Key |
AXZOWHAMLRMHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)CC)C#N |
Origin of Product |
United States |
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